molecular formula C25H26O4 B1254448 Licoflavone B CAS No. 91433-17-9

Licoflavone B

Cat. No.: B1254448
CAS No.: 91433-17-9
M. Wt: 390.5 g/mol
InChI Key: GLDVIKFETPAZNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Licoflavone B is an isoprene flavonoid derived from licorice residue. It has been identified as a compound with significant biological activities, including anti-inflammatory and antimicrobial properties. This compound is particularly noted for its potential in treating ulcerative colitis by rebuilding the gut barrier and regulating intestinal microflora .

Mechanism of Action

Target of Action

Licoflavone B, an isoprene flavonoid derived from licorice residue, has been shown to have a beneficial effect on ulcerative colitis (UC) . The primary targets of this compound are the cells in the colon, specifically the colon cells involved in maintaining the integrity of the colonic barrier .

Mode of Action

This compound interacts with its targets by inhibiting colonic cell apoptosis and protecting the expression of occludin, claudin-1, and ZO-1 . These proteins are crucial for maintaining the integrity of the colonic barrier . By preserving these proteins, this compound helps to maintain the integrity of the colonic barrier, which is often compromised in conditions like UC .

Biochemical Pathways

This compound affects the MAPK pathway . The MAPK pathway is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis . By blocking this pathway, this compound exerts its anti-UC activity .

Pharmacokinetics

The fact that it shows efficacy when administered to mice suggests that it has suitable absorption, distribution, metabolism, and excretion properties for therapeutic use .

Result of Action

The molecular and cellular effects of this compound’s action include the prevention of weight loss, disease activity index (DAI) increase, histological damage, and colonic inflammation in dextran sodium sulfate (DSS)-exposed C57BL/6 mice . Furthermore, this compound reshapes the microflora composition by suppressing harmful bacteria (Enterococcus et al.) and boosting beneficial microorganisms (Bacteroides et al.) .

Biochemical Analysis

Biochemical Properties

Licoflavone B plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of the enzyme ATPase, which is essential for cellular energy metabolism . Additionally, it interacts with proteins such as occludin, claudin-1, and ZO-1, which are critical components of the intestinal barrier . These interactions help preserve the integrity of the colonic barrier by inhibiting colonic cell apoptosis and protecting the expression of these proteins.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been demonstrated to prevent weight loss, reduce disease activity index, and mitigate histological damage and colonic inflammation in dextran sodium sulfate-exposed mice . This compound influences cell function by reshaping the composition of the intestinal microflora, suppressing harmful bacteria, and boosting beneficial microorganisms . Furthermore, it impacts cell signaling pathways, particularly the MAPK pathway, which plays a role in inflammation and cell survival .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules and inhibiting or activating enzymes. For example, it blocks the MAPK pathway, which is involved in the regulation of inflammatory responses . Additionally, this compound has been shown to inhibit the activity of ATPase and ADPase, enzymes that are crucial for cellular energy metabolism . These interactions lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable and maintains its efficacy over extended periods. For instance, in a 14-day study, high doses of this compound significantly prevented weight loss, reduced disease activity index, and mitigated histological damage and colonic inflammation in dextran sodium sulfate-exposed mice . These findings suggest that this compound has long-term effects on cellular function and stability in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of this compound (120 mg/kg) have been shown to significantly prevent weight loss, reduce disease activity index, and mitigate histological damage and colonic inflammation in dextran sodium sulfate-exposed mice It is essential to determine the threshold effects and potential toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, this compound has been shown to inhibit the activity of ATPase and ADPase, enzymes that are crucial for cellular energy metabolism . Additionally, it affects the composition of the intestinal microflora, which plays a role in the metabolism of various compounds . These interactions influence metabolic flux and metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It has been shown to preserve the integrity of the colonic barrier by inhibiting colonic cell apoptosis and protecting the expression of proteins such as occludin, claudin-1, and ZO-1 . These interactions help regulate the localization and accumulation of this compound within cells and tissues.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been shown to target specific compartments or organelles within cells. For instance, it interacts with proteins such as occludin, claudin-1, and ZO-1, which are localized at the cell membrane and play a role in maintaining the integrity of the intestinal barrier . These interactions help direct this compound to specific subcellular compartments, enhancing its therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Licoflavone B can be synthesized through various methods, including the use of nanosponges and water-soluble compositions. One method involves the preparation of licoflavone nanosponges using a crosslinking agent and cyclodextrin. The nanosponges are then combined with licoflavone to enhance its dissolution rate and bioavailability . Another method involves creating a water-soluble licoflavone composition by mixing licoflavone with a cosolvent, solubilizer, and preservative .

Industrial Production Methods: Industrial production of this compound typically involves extraction from licorice residue. The process includes multiple steps such as extraction, purification, and formulation to ensure high purity and bioavailability of the compound .

Chemical Reactions Analysis

Types of Reactions: Licoflavone B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce this compound.

    Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced biological activities and improved pharmacokinetic properties .

Scientific Research Applications

Licoflavone B has a wide range of scientific research applications:

Comparison with Similar Compounds

Licoflavone B is unique among flavonoids due to its specific isoprene structure and its potent anti-inflammatory and antimicrobial activities. Similar compounds include:

This compound stands out due to its dual action on both inflammation and microbial regulation, making it a promising candidate for therapeutic applications .

Properties

IUPAC Name

7-hydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-6-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O4/c1-15(2)5-7-17-11-19(9-10-21(17)26)24-14-23(28)20-12-18(8-6-16(3)4)22(27)13-25(20)29-24/h5-6,9-14,26-27H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLDVIKFETPAZNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC2=C(C=C1O)OC(=CC2=O)C3=CC(=C(C=C3)O)CC=C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91433-17-9
Record name Licoflavone B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091433179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LICOFLAVONE B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VMN9VGP9XJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Licoflavone B
Reactant of Route 2
Reactant of Route 2
Licoflavone B
Reactant of Route 3
Licoflavone B
Reactant of Route 4
Licoflavone B
Reactant of Route 5
Licoflavone B
Reactant of Route 6
Reactant of Route 6
Licoflavone B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.